Cas no 896385-53-8 (methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate)

methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate structure
896385-53-8 structure
Product Name:methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No:896385-53-8
MF:C21H29N3O6
MW:419.471465826035
CID:5845667
PubChem ID:73987675
Update Time:2025-07-14

methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 896385-53-8
    • methyl 3-{5-[(3-ethoxypropyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
    • methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
    • Inchi: 1S/C21H29N3O6/c1-3-30-13-7-11-22-18(25)8-5-4-6-12-24-19(26)16-10-9-15(20(27)29-2)14-17(16)23-21(24)28/h9-10,14,16H,3-8,11-13H2,1-2H3,(H,22,25)
    • InChI Key: IRZWAQPZPXVLTR-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC(C(=O)OC)=CC2=NC(N1CCCCCC(NCCCOCC)=O)=O

Computed Properties

  • Exact Mass: 419.20563565g/mol
  • Monoisotopic Mass: 419.20563565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 13
  • Complexity: 756
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 114Ų

methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Pricemore >>

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methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Related Literature

Additional information on methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Comprehensive Analysis of Methyl 3-{5-(3-Ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 896385-53-8)

The compound methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 896385-53-8) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure, featuring a tetrahydroquinazoline core and an ethoxypropyl carbamoyl side chain, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its applications in modulating enzyme activity and targeting specific biological pathways, aligning with the growing demand for precision medicine.

In recent years, the scientific community has shown heightened interest in quinazoline derivatives due to their diverse pharmacological properties. The methyl carboxylate moiety in this compound enhances its bioavailability, a critical factor in drug development. This aligns with current trends in AI-driven drug design, where computational models predict molecular behavior to accelerate research. Searches for "quinazoline-based therapeutics" and "bioactive ester compounds" have surged, reflecting the compound's relevance in modern pharmacology.

The ethoxypropyl side chain in CAS 896385-53-8 contributes to its amphiphilic character, enabling interactions with both aqueous and lipid environments. This property is particularly valuable in drug delivery systems, a hot topic in biomedical research. With increasing Google searches for "enhanced drug solubility" and "targeted molecular carriers," this compound's structural features offer promising avenues for innovation. Its potential role in sustained-release formulations could address challenges in chronic disease management.

From a synthetic chemistry perspective, the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline scaffold presents interesting opportunities for structural modification. Chemists are investigating its reactivity patterns, particularly the carbamoylpentyl linkage's stability under physiological conditions. These investigations coincide with rising searches for "stable heterocyclic compounds" and "metabolically resistant drug candidates." The compound's robust framework may contribute to developing medications with improved pharmacokinetic profiles.

Analytical characterization of methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate requires advanced techniques like HPLC-MS and NMR spectroscopy. These methods verify the compound's purity and structural integrity, essential for research reproducibility. The increasing popularity of searches for "compound validation methods" and "pharmaceutical quality control" underscores the importance of such analytical protocols in modern chemical research.

Environmental and safety assessments of CAS 896385-53-8 indicate it requires standard laboratory handling precautions. While not classified as hazardous, proper chemical storage and waste disposal procedures should be followed, topics frequently searched by laboratory professionals. The compound's stability data suggests compatibility with various research environments, making it accessible for academic and industrial applications alike.

Future research directions for this compound may explore its potential as a protein-binding agent or enzyme inhibitor. The scientific community's growing interest in "small molecule therapeutics" and "molecular docking studies" suggests promising avenues for investigation. Its unique combination of hydrogen bond donors and hydrophobic regions in the molecular structure could yield novel biological activities worth exploring.

In conclusion, methyl 3-{5-(3-ethoxypropyl)carbamoylpentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate represents an intriguing subject for contemporary chemical research. Its structural complexity and potential applications align with multiple trending topics in pharmaceutical science, from drug delivery optimization to targeted therapy development. As research methodologies advance and scientific queries become more sophisticated (evidenced by search trends), this compound will likely remain relevant in cutting-edge chemical and biological investigations.

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